

# GSK2188931B compared to GSK2256294 properties

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**Compound Focus: GSK2188931B**

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## Direct Comparison of Two sEH Inhibitors

The table below summarizes the key known properties of GSK2188931 and GSK2256294 based on the search results.

Property	GSK2188931	GSK2256294
<b>Molecular Target</b>	Soluble Epoxide Hydrolase (sEH) [1]	Soluble Epoxide Hydrolase (sEH) [2] [3] [4]
<b>Mechanism of Action</b>	sEH inhibitor [1]	sEH inhibitor [2] [3] [4]
<b>Primary Indications Investigated</b>	Cardiac remodeling and dysfunction after aortic constriction (Preclinical) [1]	Chronic Obstructive Pulmonary Disease (COPD), endothelial dysfunction in smokers [2] [3]
<b>Key Efficacy Findings</b>	Did not prevent cardiac remodeling or dysfunction in rat and mouse models despite target engagement [1]	Attenuated endothelial dysfunction in human blood vessels; improved vasodilation in smokers [3]
<b>Development Status (as of search data)</b>	No recent development reported (Preclinical) [1]	Phase II trials completed (No recent development reported for COPD) [2]

| **Available Chemical Data** | Not available in search results | **Molecular Weight:** 447.2 g/mol [4] **SMILES:** CNc1nc(NC2CCCC(C2)C(=O)NCc2ccc(cc2C(F)(F)F)C#N)nc(n1)C [4] **XLogP:** 2.78 [4] |

## Experimental Data and Protocols

Here is a summary of the key experimental methodologies and findings from the search results.

### Efficacy in Cardiac Pressure-Overload Models (for GSK2188931)

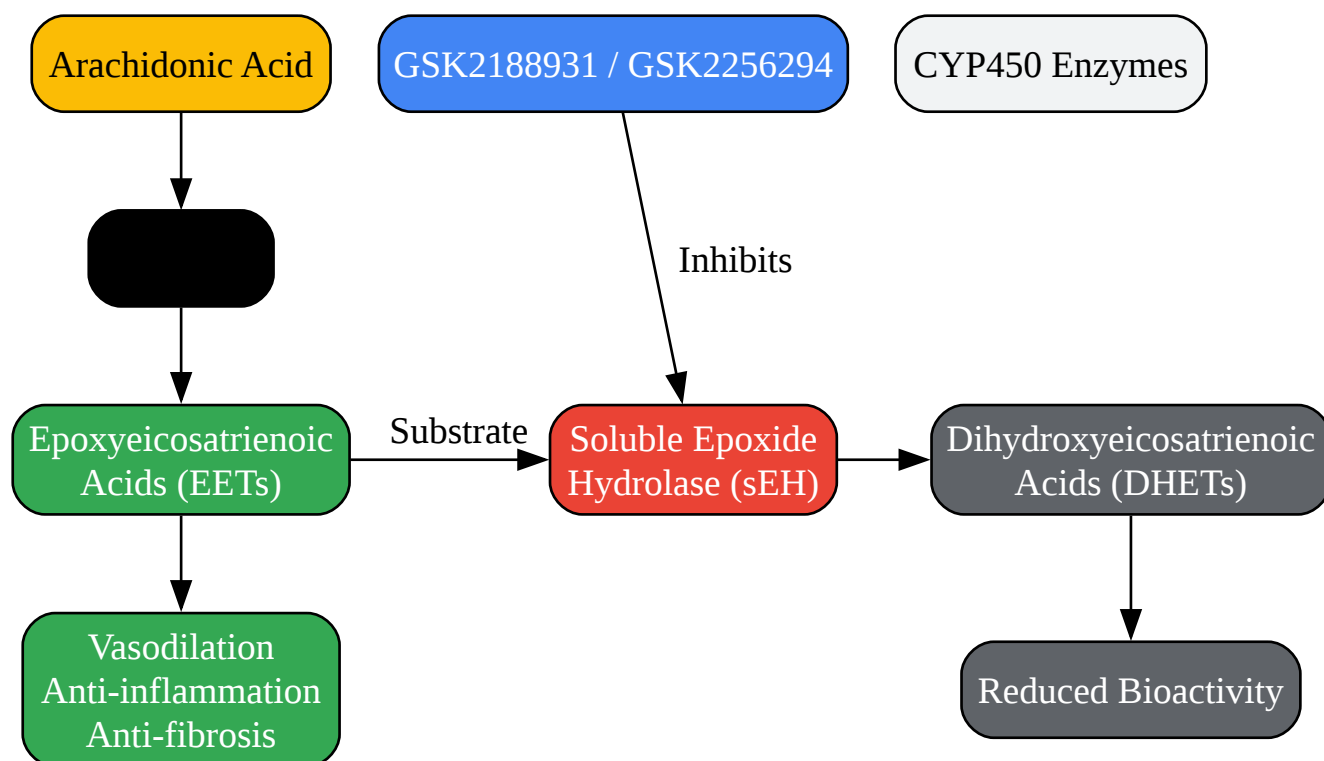
- **Experimental Protocol:** The study used a **transverse aortic constriction (TAC)** model in rats and mice to induce pressure-overload cardiac hypertrophy and dysfunction [1].
  - In rats, **GSK2188931** administration was initiated one day *before* the TAC surgery.
  - Cardiovascular function was assessed after four weeks through measurements of left ventricle mass, wall thickness, end-diastolic volume and pressure, and perivascular fibrosis [1].
- **Key Outcome:** Although GSK2188931 increased the sEH substrate/product ratio (confirming target engagement), it **failed to attenuate** TAC-induced cardiac remodeling and dysfunction [1].

### Efficacy in Vascular Endothelial Function (for GSK2256294)

- **Experimental Protocol:**
  - **In Vitro:** The effect of **GSK2256294** on vasodilation was tested in isolated human resistance arteries [3].
  - **In Vivo (Clinical Trial):** A phase I, randomized, double-blind, placebo-controlled trial (NCT01762774) in healthy overweight smokers assessed vascular function using **forearm plethysmography**. This technique measures blood flow in response to intra-arterial infusions of vasoactive agents like bradykinin [3] [5].
- **Key Outcome:** GSK2256294 (at an 18 mg dose) **significantly improved** bradykinin-induced vasodilation, demonstrating its ability to attenuate smoking-related endothelial dysfunction [3].

## Mechanism of Action and Signaling Pathway

Both compounds are inhibitors of soluble epoxide hydrolase (sEH), an enzyme central to a key vascular and inflammatory pathway.



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This diagram illustrates the core pathway: **sEH inhibitors work by preventing the conversion of beneficial EETs into less active DHETs**, thereby promoting the protective effects of EETs in the body [3].

## Key Comparative Insights

- **Therapeutic Indication is Key:** The divergent efficacy outcomes highlight that **the therapeutic potential of sEH inhibition is highly context-dependent**. While not effective for pressure-overload cardiac hypertrophy, it showed promise for improving vascular function in a disease like COPD [1] [3].
- **Clinical Translation:** **GSK2256294 has advanced significantly further in human trials** than GSK2188931, with documented pharmacokinetic, pharmacodynamic, and functional data from clinical studies [3] [5].

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## References

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